![molecular formula C15H22Cl2N6O B1455666 2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride CAS No. 1332528-47-8](/img/structure/B1455666.png)

2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride

Übersicht

Beschreibung

The compound “2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride” is a complex organic molecule that contains a piperazine ring and a 1,2,4-triazole ring . Piperazine rings are often found in pharmaceuticals and are known for their versatile biological activities . The 1,2,4-triazole ring is also a common feature in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a 1,2,4-triazole ring, and an acetamide group . These functional groups could potentially allow for a variety of interactions in biological systems.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The piperazine and 1,2,4-triazole rings could potentially undergo various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine and 1,2,4-triazole rings could potentially affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of 1,2,4-triazine derivatives incorporating the piperazine amide moiety demonstrated promising anticancer activities, particularly against breast cancer cells. The derivatives were synthesized and evaluated using various methodologies, including the XTT method, BrdU method, and flow cytometric analysis on MCF-7 breast cancer cells and NIH/3T3 healthy cells. Certain compounds showed significant antiproliferative effects, suggesting their potential as anticancer agents (Yurttaş et al., 2014).

Enzyme Inhibition

Research on new thiazole-piperazines as acetylcholinesterase inhibitors revealed that certain compounds exhibited high inhibition rates against acetylcholinesterase (AChE) but showed negligible activity against butyrylcholinesterase (BChE). These findings underscore the selectivity and potential therapeutic implications of these compounds for conditions associated with cholinergic dysfunction, such as Alzheimer's disease (Yurttaş et al., 2013).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of benzoxazole derivatives, including 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles, showed broad-spectrum activity against Gram-positive, Gram-negative bacteria, and several Candida species. The newly synthesized compounds exhibited MIC values ranging from 3.12–50 μg/mL, indicating their potential as antimicrobial agents (Temiz‐Arpacı et al., 2005).

Tuberculostatic Activity

Another research avenue explored the synthesis and tuberculostatic activity of specific derivatives, highlighting their in vitro efficacy against tuberculosis. The study underscores the potential of structurally novel compounds in addressing resistant forms of tuberculosis, although detailed activity profiles and mechanisms of action remain subjects for further investigation (Foks et al., 2004).

Wirkmechanismus

Target of Action

The primary target of 2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride is the tubulin protein . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

This compound interacts with its target, tubulin, by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the normal function of the cytoskeleton . The disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The inhibition of tubulin polymerization affects multiple biochemical pathways. Most notably, it disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption can lead to cell cycle arrest at the G2/M phase, preventing the cell from dividing . Additionally, the disruption of microtubules can impair intracellular transport, affecting various cellular processes and signaling pathways .

Pharmacokinetics

The compound’s ability to inhibit tubulin polymerization suggests it can penetrate the cell membrane to reach its intracellular target

Result of Action

The result of the action of this compound is the induction of apoptosis , or programmed cell death . This is evidenced by the compound’s cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 . The compound induces apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride plays a significant role in biochemical reactions. It has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are crucial as they can inhibit the activity of these enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . The inhibition of AChE and BuChE by this compound suggests its potential use in treating conditions like Alzheimer’s disease, where acetylcholine levels are typically low.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cell lines by affecting tubulin polymerization and disrupting the cell cycle . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of these biomolecules. For example, its binding to the active site of acetylcholinesterase results in the inhibition of the enzyme’s activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in laboratory settings. Over time, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it has been observed to have therapeutic effects, such as improving cognitive function in models of Alzheimer’s disease . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. This distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its intended sites of action. The presence of the compound in these compartments allows it to interact with its target biomolecules and exert its biological effects.

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O.2ClH/c22-15(10-20-7-5-16-6-8-20)19-14-3-1-13(2-4-14)9-21-12-17-11-18-21;;/h1-4,11-12,16H,5-10H2,(H,19,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCJMEMEINNBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

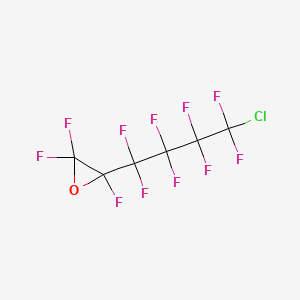

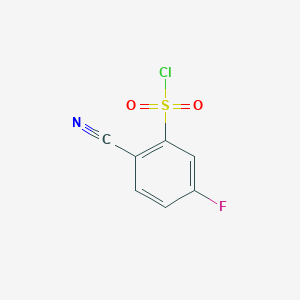

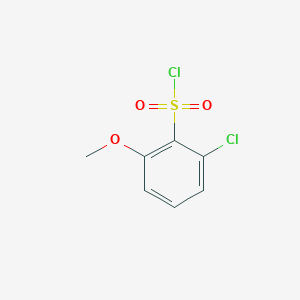

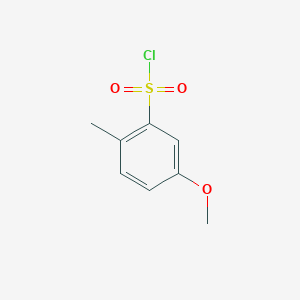

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

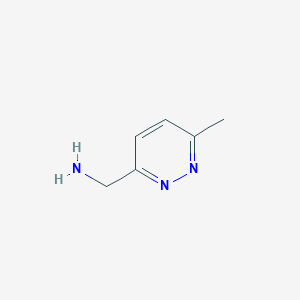

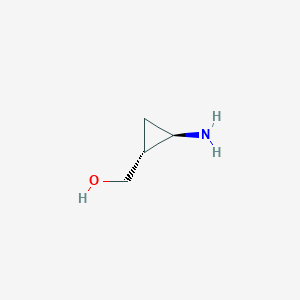

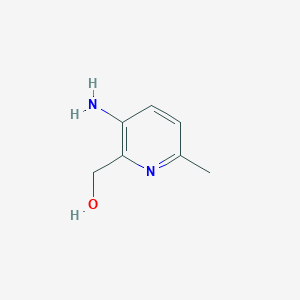

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)

![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)